1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group and a phenylpyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a suitable brominated reagent reacts with the intermediate compound.
Urea Formation: The final step involves the formation of the urea linkage. This is typically achieved by reacting the intermediate with an isocyanate or a related reagent under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and phenylpyrrolidinone moieties play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific context of its application.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be compared with other urea derivatives and compounds with similar structural features. Some similar compounds include:
1-(4-Chlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
1-(4-Methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: The presence of a methyl group instead of a bromine atom can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-12-6-8-13(9-7-12)19-17(23)20-14-10-16(22)21(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWONQOADJTTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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